L-3,5-DIMETHOXYPHENYLALANINE HCL
Overview
Description
L-3,5-DIMETHOXYPHENYLALANINE HCL is a chiral amino acid derivative It is characterized by the presence of an amino group, a carboxylic acid group, and a phenyl ring substituted with two methoxy groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-3,5-DIMETHOXYPHENYLALANINE HCL typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3,5-dimethoxybenzaldehyde.
Formation of the Intermediate: The aldehyde undergoes a condensation reaction with glycine ethyl ester in the presence of a base to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the amino alcohol.
Hydrolysis: The amino alcohol is hydrolyzed under acidic conditions to produce the target amino acid.
Formation of Hydrochloride Salt: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-3,5-DIMETHOXYPHENYLALANINE HCL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of 3,5-dimethoxyphenylpropanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
L-3,5-DIMETHOXYPHENYLALANINE HCL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-3,5-DIMETHOXYPHENYLALANINE HCL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes involved in neurotransmission or metabolic pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and cell survival.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxy-3,5-dimethoxyphenyl)propanoic acid
- 3-(3,5-Dimethoxyphenyl)propanoic acid
- 2,3-Dimethoxybenzoic acid
Uniqueness
L-3,5-DIMETHOXYPHENYLALANINE HCL is unique due to its chiral nature and specific substitution pattern on the phenyl ring. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-3-(3,5-dimethoxyphenyl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-15-8-3-7(4-9(6-8)16-2)5-10(12)11(13)14;/h3-4,6,10H,5,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUISSHJYZRLXRL-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(C(=O)O)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C[C@@H](C(=O)O)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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